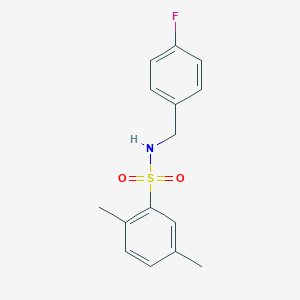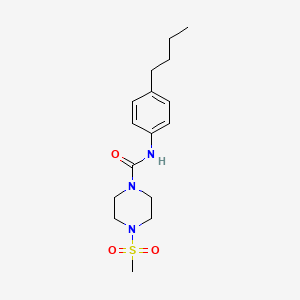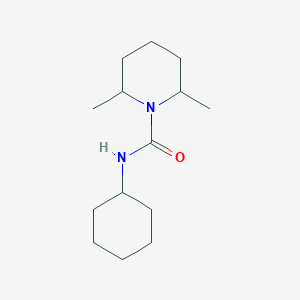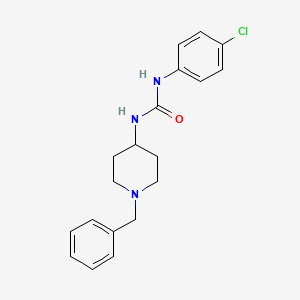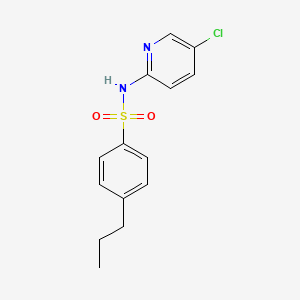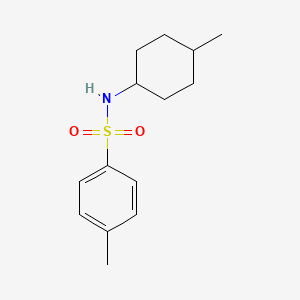![molecular formula C16H17N3OS B4423090 4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4423090.png)
4-methyl-3-[(4-methylbenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole
Descripción general
Descripción
Triazole derivatives are an important class of heterocyclic compounds, showing a wide range of biological and chemical activities. Their structural diversity allows for a multitude of applications in pharmaceuticals, agriculture, and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition. This reaction can be catalyzed by copper(I) (Cu(I)) to produce 1,4-disubstituted 1,2,3-triazoles, showcasing the versatility and efficiency of synthesizing triazole compounds through click chemistry approaches (Kaushik et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and conformations. The crystal structure of a triazole compound, for example, showed triazole and benzene rings with specific dihedral angles, highlighting the planar nature of these molecules and their potential for intermolecular interactions (Manjula et al., 2015).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including N-alkylation, O-alkylation, and sulfonation. These reactions modify the chemical properties of the triazole core, enabling the synthesis of compounds with targeted biological or chemical activity. The antimicrobial activity of triazole derivatives, for example, can be enhanced by structural modifications (Kaneria et al., 2016).
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3-(2-methylfuran-3-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-4-6-13(7-5-11)10-21-16-18-17-15(19(16)3)14-8-9-20-12(14)2/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLUSNEPNXUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=C(OC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)
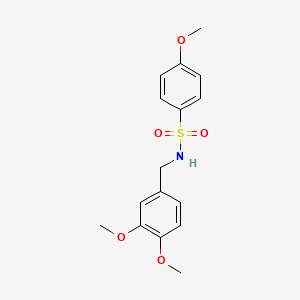
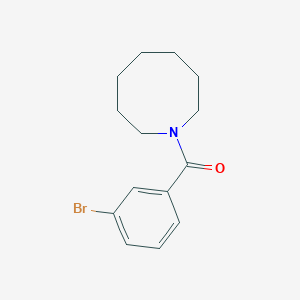
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
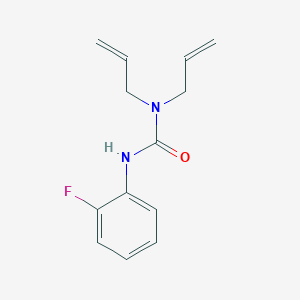
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
